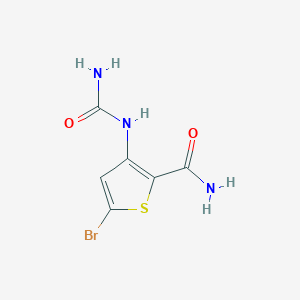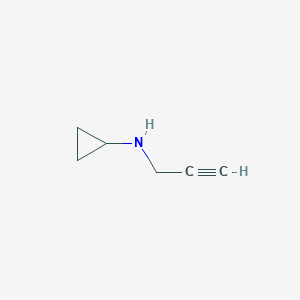![molecular formula C28H40N2O4S2 B3268731 N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide CAS No. 496014-91-6](/img/structure/B3268731.png)
N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide
Übersicht
Beschreibung
N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide, also known as DCB, is a sulfonamide compound that has been widely used in scientific research. DCB has been shown to have a variety of biological effects, including the inhibition of protein-protein interactions and the modulation of ion channels.
Wirkmechanismus
The mechanism of action of N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the hydrophobic pockets of proteins, disrupting their interactions with other proteins. This compound has also been shown to modulate the activity of ion channels by altering their gating properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and protein-protein interactions, this compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and β-lactamase. This compound has also been shown to have antiproliferative effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide in lab experiments is its specificity for certain targets, such as ion channels and protein-protein interactions. This compound also has a relatively low toxicity, making it suitable for in vitro and in vivo experiments. However, this compound can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide. One area of interest is the development of this compound derivatives with improved solubility and specificity for certain targets. Another area of interest is the use of this compound in the treatment of diseases such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels and protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide has been used in a variety of scientific research applications, including the study of ion channels, protein-protein interactions, and enzyme inhibition. This compound has been shown to inhibit the activity of a number of ion channels, including the TRPM8 channel and the mechanosensitive channel PIEZO1. This compound has also been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, as well as the interaction between the proapoptotic protein Bax and the antiapoptotic protein Bcl-2.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[4-[cyclohexyl(ethyl)sulfamoyl]phenyl]-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4S2/c1-3-29(25-11-7-5-8-12-25)35(31,32)27-19-15-23(16-20-27)24-17-21-28(22-18-24)36(33,34)30(4-2)26-13-9-6-10-14-26/h15-22,25-26H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYMDWXAXCZQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N(CC)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




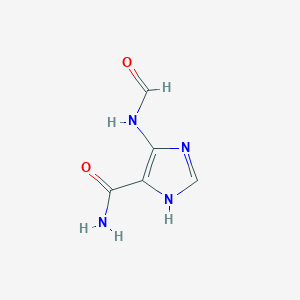

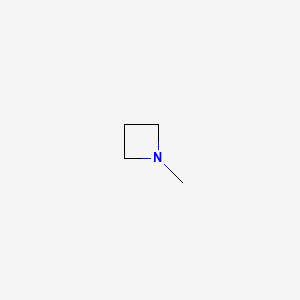


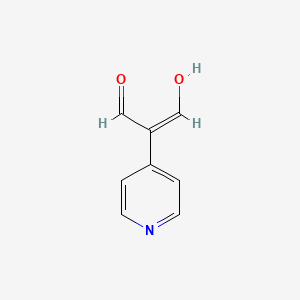

![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)

